2-苯硫基-5-丙酰苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

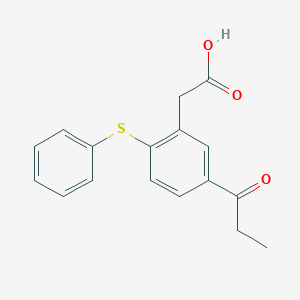

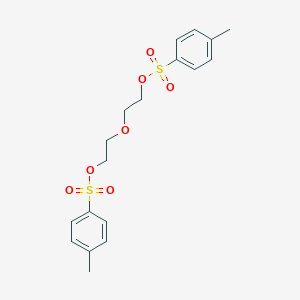

2-Phenylthio-5-propionylphenylacetic acid is a chemical compound with the molecular formula C17H16O3S . It has a molecular weight of 300.37 . This compound is a useful synthetic intermediate in the synthesis of Zaltoprofen , an inhibitor of Cox-1 and Cox-2 .

Molecular Structure Analysis

The molecular structure of 2-Phenylthio-5-propionylphenylacetic acid is crucial in determining its chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylthio-5-propionylphenylacetic acid are not detailed in the available resources, phenylacetic acid derivatives, including compounds like this one, are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity.Physical And Chemical Properties Analysis

This compound has a melting point of 108-110°C and a predicted boiling point of 499.4±45.0 °C . Its density is predicted to be 1.26±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .科学研究应用

Synthesis of Anti-Inflammatory Agents

2-Phenylthio-5-propionylphenylacetic acid is a key intermediate in the synthesis of Zaltoprofen , a nonsteroidal anti-inflammatory drug (NSAID) . Zaltoprofen is known to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with a preference for COX-2 inhibition, which is associated with its anti-inflammatory properties .

Anticancer Research

Derivatives of phenylacetic acid, including 2-Phenylthio-5-propionylphenylacetic acid, have shown potential in anticancer research. Compounds containing the phenylthio group have demonstrated significant cytotoxic activity against human cancer cell lines, suggesting their use as chemotherapeutic agents.

Antimicrobial Applications

Research has isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata , which exhibited inhibition of growth in several bacteria and fungi. This indicates the antimicrobial potency of these compounds, including 2-Phenylthio-5-propionylphenylacetic acid, and their potential use in developing new antimicrobial agents.

Chemical Reactivity and Synthesis Pathways

The compound is involved in various synthetic pathways, showcasing its chemical reactivity. It participates in reactions such as photostimulated reactions, amidation, and etherification processes, which are crucial for the synthesis of more complex molecules.

Molecular Structure Analysis

Studies involving X-ray diffraction and NMR spectroscopy have been conducted to understand the molecular structure of phenylacetic acid derivatives. The arrangement of atoms within these molecules is critical for their reactivity and interaction with other compounds.

Development of Synthetic Methodologies

Phenylacetic acid derivatives undergo a range of chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For example, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, highlighting the versatility of these compounds in synthetic chemistry.

Pharmaceutical Research

Due to their versatile chemical properties, compounds like 2-Phenylthio-5-propionylphenylacetic acid are significant in pharmaceutical research. They serve as intermediates in the synthesis of various pharmacologically active molecules.

作用机制

Target of Action

The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .

Mode of Action

2-Phenylthio-5-propionylphenylacetic Acid interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXFJQJYOGXHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545840 |

Source

|

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylthio-5-propionylphenylacetic acid | |

CAS RN |

103918-73-6 |

Source

|

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)